3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one 3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one
Brand Name: Vulcanchem
CAS No.: 848478-61-5
VCID: VC16788809
InChI: InChI=1S/C14H20O3/c1-2-3-4-5-13(16)10-14(17)11-6-8-12(15)9-7-11/h6-9,13,15-16H,2-5,10H2,1H3
SMILES:
Molecular Formula: C14H20O3
Molecular Weight: 236.31 g/mol

3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one

CAS No.: 848478-61-5

Cat. No.: VC16788809

Molecular Formula: C14H20O3

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one - 848478-61-5

Specification

CAS No. 848478-61-5
Molecular Formula C14H20O3
Molecular Weight 236.31 g/mol
IUPAC Name 3-hydroxy-1-(4-hydroxyphenyl)octan-1-one
Standard InChI InChI=1S/C14H20O3/c1-2-3-4-5-13(16)10-14(17)11-6-8-12(15)9-7-11/h6-9,13,15-16H,2-5,10H2,1H3
Standard InChI Key AOVINOFKTJBJLM-UHFFFAOYSA-N
Canonical SMILES CCCCCC(CC(=O)C1=CC=C(C=C1)O)O

Introduction

Structural Characteristics and Physicochemical Properties

The molecular formula of 3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one is C₁₄H₂₀O₃, with a molecular weight of 236.31 g/mol. Its IUPAC name reflects the presence of a ketone group at the first position of an octanoyl chain, a hydroxyl group at the third carbon, and a 4-hydroxyphenyl substituent. The compound’s planar aromatic ring and hydrophilic hydroxyl groups contribute to its ability to form hydrogen bonds with biological targets, a feature critical for its pharmacological activity .

Key Structural Features:

  • Aromatic Ring: The 4-hydroxyphenyl group enables π-π stacking interactions with receptor binding sites.

  • Hydroxyl Groups: The 3-hydroxy and 4-hydroxy substituents enhance solubility and mediate hydrogen bonding with opioid receptors.

  • Aliphatic Chain: The octanoyl backbone provides flexibility, allowing the molecule to adopt conformations suitable for receptor binding.

Synthetic Methodologies and Reaction Pathways

While industrial-scale synthesis protocols remain underdeveloped, laboratory-scale routes often involve catalytic hydrogenation of precursor ketones. For example, analogues of this compound are synthesized via condensation reactions between hydroxylated phenylpiperidines and tetrahydroisoquinoline derivatives . A representative synthetic pathway includes:

  • Formation of the Octanoyl Chain:

    • Starting with 4-hydroxyphenylacetone, the octanoyl side chain is introduced via nucleophilic acyl substitution.

    • Catalytic hydrogenation reduces intermediate ketones to secondary alcohols.

  • Functionalization of Hydroxyl Groups:

    • Protecting groups (e.g., benzyl ethers) are employed to prevent undesired side reactions during synthesis.

    • Final deprotection yields the target compound with free hydroxyl groups .

Pharmacological Activity and Mechanism of Action

3-Hydroxy-1-(4-hydroxyphenyl)octan-1-one exhibits high affinity for the κ-opioid receptor, with structural analogues demonstrating Kₑ values as low as 0.01 nM . The mechanism involves:

  • Receptor Binding: Hydroxyl groups form hydrogen bonds with key residues in the KOR binding pocket (e.g., Tyr312 and His291).

  • Signal Modulation: Antagonism of KOR inhibits G-protein coupling, reducing intracellular cAMP levels and mitigating stress-related behaviors.

Comparative Selectivity Profile:

CompoundKₑ (κ Receptor, nM)Selectivity (κ/μ)Selectivity (κ/δ)
JDTic0.0212503700
Analog 50.01148024900
Analog 130.023556550

Data adapted from studies on structurally related compounds .

ADME and Pharmacokinetic Properties

Evaluations of analogous compounds reveal promising pharmacokinetic profiles:

  • Solubility: Aqueous solubility ranges from 10 μM (pH 3) to 81 μM (pH 7.4), ensuring adequate bioavailability .

  • Plasma Stability: Over 50% of parent compound remains after 1 hour in human plasma.

  • Blood-Brain Barrier Penetration: Calculated logBB values (-0.3 to 0.2) suggest moderate CNS access, though polar surface area (TPSA > 90 Ų) may limit diffusion .

Therapeutic Applications and Future Directions

CNS Disorders

The compound’s KOR antagonism positions it as a candidate for treating:

  • Depression: KOR blockade attenuates stress-induced anhedonia in preclinical models.

  • Substance Use Disorders: Reduces cocaine-seeking behavior by modulating dopaminergic pathways.

Industrial Applications

  • Liquid Crystals: The rigid aromatic core and flexible aliphatic chain enable use in thermotropic liquid crystals for display technologies.

Challenges and Innovations

  • Metabolic Stability: Optimization of hydroxyl group substituents (e.g., fluorination) improves resistance to glucuronidation .

  • Synthetic Scalability: Flow chemistry approaches are being explored to enhance yield and purity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator